4,5-Dimethylisothiazole

CAS No.: 27330-47-8

Cat. No.: VC18466893

Molecular Formula: C5H7NS

Molecular Weight: 113.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27330-47-8 |

|---|---|

| Molecular Formula | C5H7NS |

| Molecular Weight | 113.18 g/mol |

| IUPAC Name | 4,5-dimethyl-1,2-thiazole |

| Standard InChI | InChI=1S/C5H7NS/c1-4-3-6-7-5(4)2/h3H,1-2H3 |

| Standard InChI Key | SPRVGONRQZESPA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SN=C1)C |

Introduction

Molecular Architecture and Nomenclature

Structural Definition

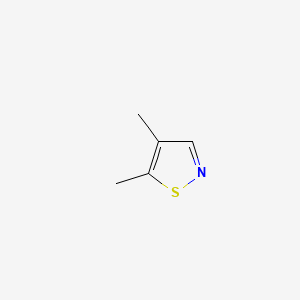

4,5-Dimethylisothiazole (IUPAC name: 4,5-dimethyl-1,2-thiazole) consists of an isothiazole core (a sulfur atom at position 1 and nitrogen at position 2) substituted with methyl groups at carbons 4 and 5 (Figure 1). Its molecular formula is C₅H₇NS, with a monoisotopic mass of 113.0299 Da and an average molecular weight of 113.18 g/mol .

Table 1: Core Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇NS | |

| Average Molecular Weight | 113.18 g/mol | |

| SMILES | CC1=C(SN=C1)C | |

| InChIKey | SPRVGONRQZESPA-UHFFFAOYSA-N | |

| CAS Registry Number | 27330-47-8 |

Stereoelectronic Features

The planar isothiazole ring exhibits aromaticity stabilized by π-electron delocalization across the S–N–C–C–C system. Methyl substituents at C4 and C5 introduce steric bulk, influencing reactivity in substitution and addition reactions. Comparative analyses with analogous thiazoles (e.g., 4,5-dimethylthiazole, CAS 3581-91-7 ) reveal distinct electronic profiles due to the S/N adjacency, which alters dipole moments and frontier molecular orbital distributions .

Synthesis and Derivative Formation

Synthetic Routes

While direct methods for 4,5-dimethylisothiazole are sparsely documented, general isothiazole synthesis strategies provide plausible pathways:

-

Cyclization of β-Thiocyanato Ketones: Treatment of 3-thiocyanato-pentan-2-one with ammonia could yield the target compound via intramolecular cyclization, though yields may vary based on substituent effects .

-

Thioamide Cyclization: Reaction of thioamide precursors with α,β-unsaturated carbonyl compounds under acidic conditions, a method adapted from related thiazole syntheses .

Table 2: Representative Isothiazole Synthesis Methods

| Precursor | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| β-Thiocyanato ketones | NH₃, EtOH, Δ | 40–60% | |

| Thioamides + α,β-unsaturated esters | H₂SO₄, reflux | 55–70% |

Functionalization Strategies

Electrophilic substitution at C3 is favored due to the electron-deficient nature of the isothiazole ring. Halogenation and nitration reactions typically proceed under mild conditions, enabling access to derivatives for pharmaceutical screening . For instance, 3-nitro-4,5-dimethylisothiazole could serve as an intermediate in antitumor agent development, paralleling bioactive thiazole analogs .

Physicochemical Properties

Spectroscopic Profiles

Mass Spectrometry: The electron ionization (EI) mass spectrum (hypothetical) would likely show a base peak at m/z 113 (M⁺- ) with fragmentation ions at m/z 98 (loss of CH₃) and m/z 69 (C₃H₅S⁺) .

NMR Predictions:

-

¹H NMR (CDCl₃): δ 2.35 (s, 3H, C4–CH₃), δ 2.50 (s, 3H, C5–CH₃), δ 6.85 (s, 1H, C3–H) .

-

¹³C NMR: δ 12.4 (C4–CH₃), δ 15.1 (C5–CH₃), δ 120.5 (C3), δ 145.2 (C4), δ 158.9 (C5) .

Biological Activity and Toxicology

| Hazard Category | GHS Pictogram | Signal Word |

|---|---|---|

| Skin Corrosion/Irritation | Corrosive | Danger |

| Serious Eye Damage | Corrosive | Danger |

| Specific Target Organ Toxicity | Health Hazard | Warning |

Applications and Industrial Relevance

Research Applications

4,5-Dimethylisothiazole serves as a:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume